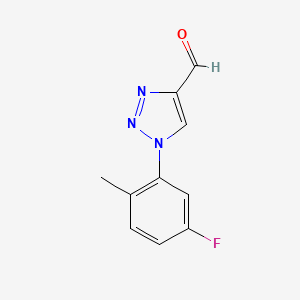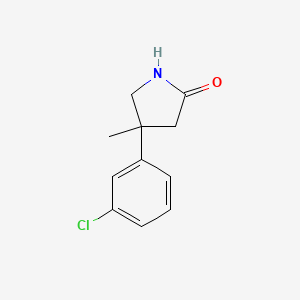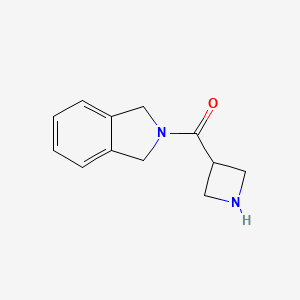![molecular formula C10H8Cl3N3 B1467239 4-(chloromethyl)-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole CAS No. 1250734-01-0](/img/structure/B1467239.png)
4-(chloromethyl)-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole
Übersicht
Beschreibung
4-(Chloromethyl)-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole (CM-DCPT) is an organic compound that was first synthesized in the early 1980s. It is a heterocyclic compound with a three-ring structure, consisting of a triazole ring, a benzene ring, and a methyl group. CM-DCPT is a common ingredient in many industrial products, such as paints, coatings, and adhesives, and is also used as a pharmaceutical intermediate. Additionally, CM-DCPT has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and toxicology.
Wissenschaftliche Forschungsanwendungen
Synthesis of Energetic Salts and Functionalized Materials
Triazolyl-functionalized monocationic energetic salts have been prepared through reactions involving chloromethyl-triazole derivatives, demonstrating their application in the synthesis of materials with good thermal stability and relatively high density. These compounds have significant potential in energetic materials research due to their desirable properties (Wang et al., 2007).
Corrosion Inhibition
Triazole derivatives have been studied for their efficiency in inhibiting corrosion and dissolution of mild steel in hydrochloric acid solutions. These studies reveal that triazole compounds, particularly those with specific substituents, serve as effective mixed-type inhibitors, offering protection against corrosion by forming a protective layer on the steel surface (Bentiss et al., 2007).
Antimicrobial Activities
Novel triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these compounds show good to moderate activity against various microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Acid Extraction
The extraction of hydrochloric and nitric acid using triazole derivatives has been studied, showing that these compounds can effectively extract acids through the formation of monosolvates. This process is exothermic, and the effectiveness of acid extraction provides insights into the use of triazoles in separation processes and chemical synthesis (Golubyatnikova et al., 2012).
Synthesis of Heterocyclic Compounds
Triazole derivatives are key intermediates in the synthesis of a wide range of heterocyclic compounds, including those with potential biological activities. Their reactivity and versatility make them valuable in the discovery and development of new pharmaceuticals and agrochemicals (Ying, 2004).
Eigenschaften
IUPAC Name |
4-(chloromethyl)-1-[(3,4-dichlorophenyl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3N3/c11-4-8-6-16(15-14-8)5-7-1-2-9(12)10(13)3-7/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQHMRLYJXMZCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(N=N2)CCl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467162.png)



![1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467174.png)
![1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467175.png)



![[1-(Cyclopentylmethyl)azetidin-3-yl]methanol](/img/structure/B1467179.png)